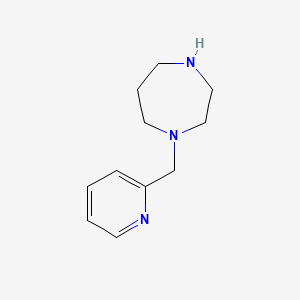

1-(Pyridin-2-ylmethyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a heterocyclic compound that features a seven-membered diazepane ring attached to a pyridine moiety through a methylene bridge. This structural motif is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of diazepane derivatives can be achieved through various methods. A multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes has been described for the direct stereoselective synthesis of 1,4-diazepane derivatives, which could potentially be adapted for the synthesis of this compound . Additionally, stable 1,3-diazepines, which are structurally related to 1,4-diazepanes, have been synthesized by photolysis of azido- or tetrazolo-pyridines in the presence of amines .

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be complex, with the possibility of various substituents influencing the overall conformation. For instance, the X-ray crystal structure of a related compound, 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one, revealed a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent pyridine ring . This suggests that the molecular structure of this compound would also exhibit conformational features influenced by the diazepane ring.

Chemical Reactions Analysis

Diazepine derivatives can undergo various chemical reactions, including contractions to form pyrroles through valence tautomerization . This process involves the equilibrium between valence tautomers of an 8π-electron diazepine skeleton and can lead to the formation of pyrrole derivatives and HCN gas. Such reactions highlight the reactivity of the diazepine ring system and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives can be influenced by the presence of substituents on the rings. For example, the introduction of fluoro-substituents can affect the regiospecific synthesis of certain diazepine derivatives . The NMR spectra of these compounds provide valuable information on the chemical environment of the atoms within the molecule, which is crucial for understanding their reactivity and interactions . The dynamic properties of the diazepine ring, such as ring inversion barriers and rotation about exocyclic bonds, are also important aspects that can be studied to gain insight into the stability and conformational preferences of these compounds .

Applications De Recherche Scientifique

Catalytic Applications

1-(Pyridin-2-ylmethyl)-1,4-diazepane, as a ligand, has been utilized in various catalytic processes. For example, manganese(II) complexes with this ligand have shown effectiveness in catalytic olefin epoxidation, where the nucleophilicity of peroxo complexes impacts reactivity (Saravanan, Sankaralingam, & Palaniandavar, 2014). Additionally, nickel(II) complexes with sterically modified linear N4 ligands, including this compound, have been explored for their catalytic efficiency in alkane hydroxylation (Sankaralingam, Vadivelu, & Palaniandavar, 2017).

Coordination Chemistry and Molecular Structures

The ligand has been involved in the synthesis of various metal complexes, contributing to the study of coordination chemistry. Iron(II) complexes with amine/imine N5 chelate ligands containing a 1,4-diazepane core have been examined to understand coordination geometry and magnetic properties (Schmidt et al., 2013).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound has been a key component. For instance, its derivatives have been synthesized for studying various chemical properties and reactions, like multicomponent [5 + 2] cycloaddition reactions leading to biologically active 1,4-diazepine compounds (Lee, Han, Shin, & Yoo, 2014).

Synthesis of Novel Compounds

The ligand has been instrumental in the synthesis of novel compounds. For example, it has been used in the convergent synthesis of hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives, highlighting its utility in organic synthesis (Jiang, Zhang, Wu, Lu, Shi, & Li, 2017).

Crystallography and Structural Analysis

The ligand has also been a focus in crystallography and structural analysis. Studies involving the X-ray crystal structure determination of its derivatives have provided insights into molecular conformations and interactions (Tingley, Bertolasi, & Vaughan, 2006).

Propriétés

IUPAC Name |

1-(pyridin-2-ylmethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXINKXGHIZTUQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378246 |

Source

|

| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247118-06-5 |

Source

|

| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)